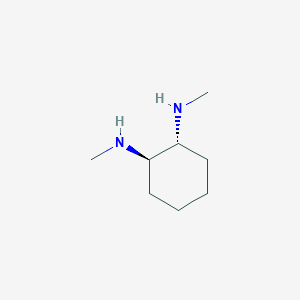![molecular formula C8H6N2O B118495 2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile CAS No. 159149-14-1](/img/structure/B118495.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile, commonly known as Oxa-Michael acceptor, is a versatile chemical compound used in various scientific research applications. This molecule is a Michael acceptor, which means it can undergo a reaction with a nucleophile, resulting in the formation of a covalent bond. The unique structure of Oxa-Michael acceptor makes it a valuable tool in the field of medicinal chemistry, biochemistry, and chemical biology.
Wirkmechanismus
The mechanism of action of Oxa-Michael acceptor involves the formation of a covalent bond between the acceptor and the nucleophile. The reaction proceeds through a Michael addition, where the nucleophile attacks the β-carbon of the acceptor, followed by a cyclization step to form the bicyclic structure. The resulting covalent bond is stable and irreversible, making Oxa-Michael acceptor a potent inhibitor of enzymes and proteins.
Biochemische Und Physiologische Effekte
Oxa-Michael acceptor has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes and proteins by forming covalent bonds with their active sites. Oxa-Michael acceptor has been shown to inhibit the activity of proteases, kinases, and other enzymes involved in various disease pathways. Additionally, Oxa-Michael acceptor has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Oxa-Michael acceptor in lab experiments include its high reactivity, selectivity, and stability. Oxa-Michael acceptor can react with various nucleophiles, making it a versatile tool for the development of covalent inhibitors and probes. However, the use of Oxa-Michael acceptor in lab experiments requires careful optimization of reaction conditions, as the reaction can be affected by factors such as pH, temperature, and solvent.
Zukünftige Richtungen
There are several future directions for the use of Oxa-Michael acceptor in scientific research. One potential application is the development of covalent inhibitors for the treatment of drug-resistant bacterial infections. Oxa-Michael acceptor can react with the active sites of bacterial enzymes, making it a promising tool for the development of new antibiotics. Additionally, Oxa-Michael acceptor can be used in the development of covalent probes for the study of protein function and localization in living cells. The potential applications of Oxa-Michael acceptor in scientific research are vast, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of Oxa-Michael acceptor involves the reaction of 3,4-dihydro-2H-pyran with malononitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization step to form the bicyclic structure of Oxa-Michael acceptor. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Oxa-Michael acceptor has been extensively used in scientific research for its unique chemical properties. It can react with various nucleophiles such as thiols, amines, and hydroxyl groups, making it a valuable tool for the development of covalent inhibitors and probes. Oxa-Michael acceptor has been used in the synthesis of various bioactive compounds, including protease inhibitors, kinase inhibitors, and enzyme inhibitors.
Eigenschaften
CAS-Nummer |
159149-14-1 |
|---|---|
Produktname |
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile |
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-(6-oxabicyclo[3.1.0]hexan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-5(4-10)6-1-2-7-8(6)11-7/h7-8H,1-2H2 |
InChI-Schlüssel |
UAOBLQVVHFBISF-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)C2C1O2 |
Kanonische SMILES |
C1CC(=C(C#N)C#N)C2C1O2 |
Synonyme |
Propanedinitrile, 6-oxabicyclo[3.1.0]hex-2-ylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



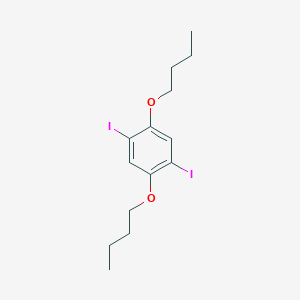
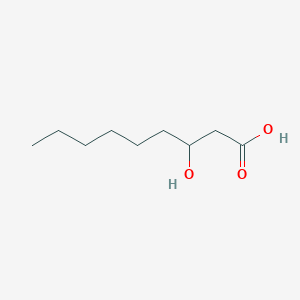
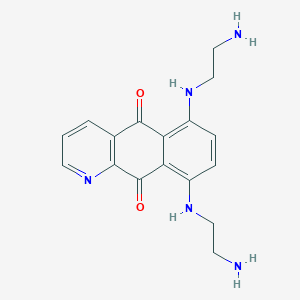
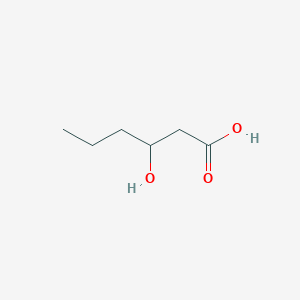
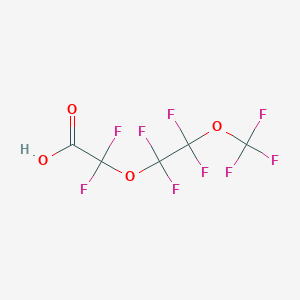
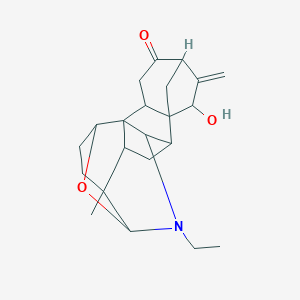
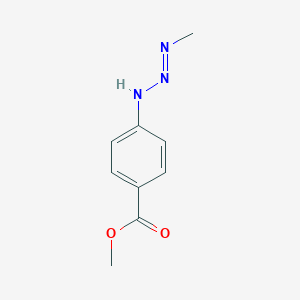
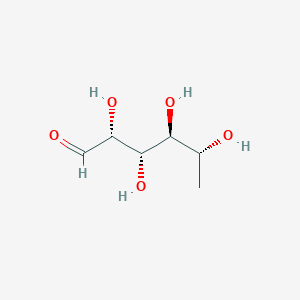
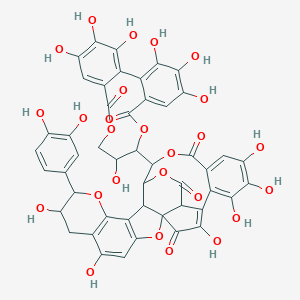
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
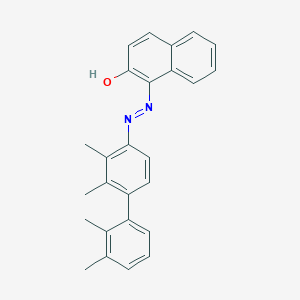
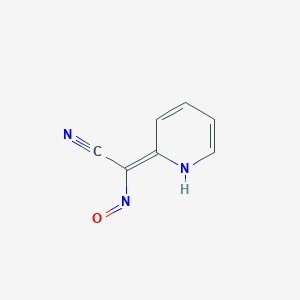
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
